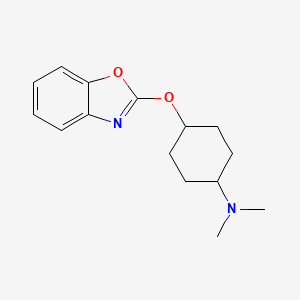

4-(1,3-苯并恶唑-2-氧基)-N,N-二甲基环己烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazole derivatives and related compounds involves various strategies. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives is achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, showing significant stereoselectivity . Similarly, the synthesis of a compound with a benzoxazole moiety is described, where a nitrogen atom is introduced between two benzoxazole groups, and ab initio calculations are used to investigate the most stable structures .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using techniques such as X-ray diffraction analysis. For example, the structure of a compound with a benzoxazole moiety is confirmed by X-ray analysis, and the molecule is found to associate with different solvents through hydrogen bonding . Another study provides a detailed structural characterization of a benzoxazole-related compound using elemental analysis, NMR, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions. For instance, the Dimroth rearrangement is discussed, where 4-amino-3-benzyl-1,2,3-triazole derivatives are isomerized in hot, basic solutions to equilibrium mixtures rich in 4-benzylamino isomers . Additionally, the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines in acidic conditions affords substituted thiazoles, demonstrating the reactivity of benzoxazole derivatives with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives and related compounds are diverse. For example, the fluorescence derivatization reagents based on benzoxadiazole show reactivity with various functional groups, including amines, and the derivatives exhibit specific excitation and emission maxima . The antibacterial activity of a benzoxazole-related compound is also evaluated, revealing moderate activity against certain bacterial strains .

科学研究应用

合成和化学性质

4-(1,3-苯并恶唑-2-氧基)-N,N-二甲基环己烷-1-胺化合物属于苯并恶唑衍生物的范畴,在科学研究中主要探索其合成多功能性和在包括药物化学、材料科学和有机合成在内的各个领域的潜在应用。苯并恶唑及其衍生物以其独特的化学性质而闻名,能够开发出具有多种生物和化学功能的新型化合物。

独特的区域选择性和导向基团潜力:苯并恶唑-2-基取代基在胺的 C(sp3)-H α-烷基化中表现出独特的区域选择性,作为可移除的活化和导向基团。这一特性在合成有机化学中得到利用,以实现精确的分子修饰,从而拓宽了可以高特异性合成的化合物的范围 (G. Lahm & T. Opatz, 2014)。

抗菌应用:由苯并恶唑化合物合成的某些衍生物显示出抗菌活性。这一特性对于开发新的抗菌剂至关重要,这些抗菌剂可以解决日益严重的抗生素耐药性问题。例如,已经开发并筛选出新型三唑衍生物的抗菌活性,这证明了苯并恶唑基化合物在抗菌研究领域做出贡献的潜力 (H. Bektaş 等人,2007)。

材料科学和电化学性质:苯并恶唑衍生物还因其在材料科学中的应用而受到研究,特别是在了解二氢苯并恶嗪二聚体衍生物等化合物的电化学性质方面。这些研究有助于开发在电子和催化领域具有潜在应用的材料,凸显了苯并恶唑衍生物在创造具有独特结构和电化学特性的化合物方面的多功能性 (纳塔波尔·苏埃通等人,2021)。

作用机制

Target of Action

Benzoxazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Without specific information on this compound, it’s difficult to describe its exact mode of action. Generally, benzoxazole derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties can greatly influence the bioavailability of a compound .

Result of Action

The effects would depend on the specific targets and pathways it influences .

安全和危害

未来方向

属性

IUPAC Name |

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-17(2)11-7-9-12(10-8-11)18-15-16-13-5-3-4-6-14(13)19-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFPMUALMYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)